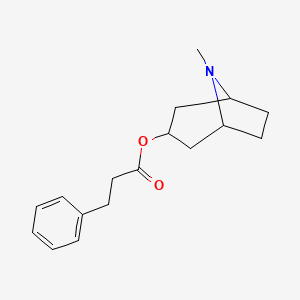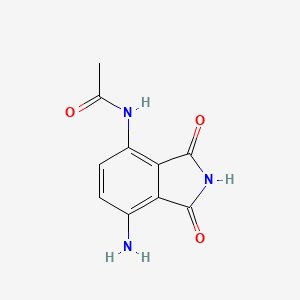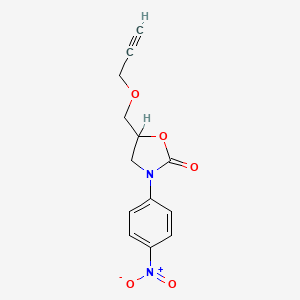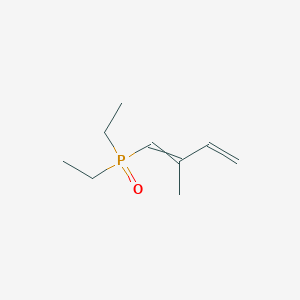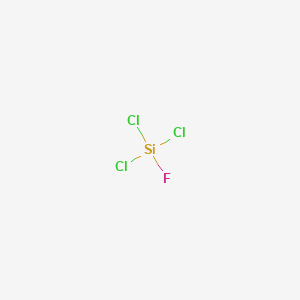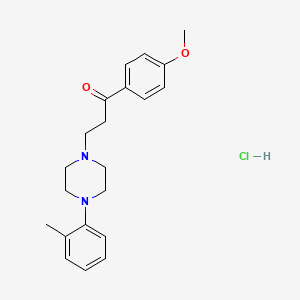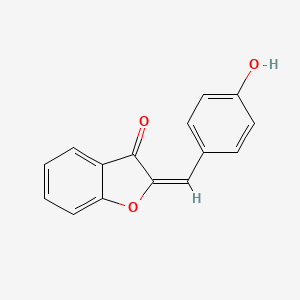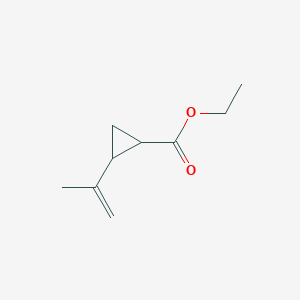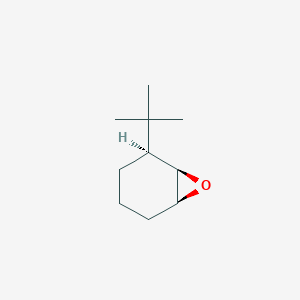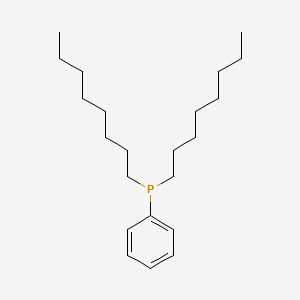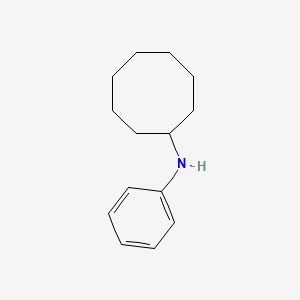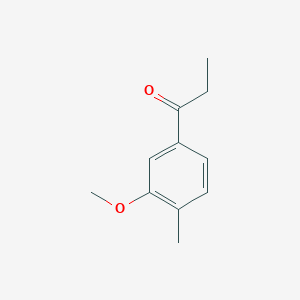
1-(3-Methoxy-4-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-4-methylphenyl)propan-1-one is an organic compound with the molecular formula C11H14O2. It is also known by its IUPAC name, 3’-methoxy-4’-methylpropiophenone . This compound is characterized by a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Methoxy-4-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methoxy-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxy-4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated derivatives, nitro compounds
Aplicaciones Científicas De Investigación
1-(3-Methoxy-4-methylphenyl)propan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(3-methoxy-4-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes involved in oxidation-reduction reactions . The presence of the methoxy and methyl groups can influence the compound’s reactivity and binding affinity to various receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methoxyphenyl)propan-1-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(3,4-Dimethoxyphenyl)propan-1-one: Contains an additional methoxy group on the phenyl ring.
3-(4-Methoxyphenyl)-1-phenyl-propan-1-one: Features a phenyl group instead of a methyl group on the propanone moiety.
Uniqueness
1-(3-Methoxy-4-methylphenyl)propan-1-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
18158-58-2 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-(3-methoxy-4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-6-5-8(2)11(7-9)13-3/h5-7H,4H2,1-3H3 |
Clave InChI |
KSBVRRPPBINOBA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=C(C=C1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]glycyl-L-leucyl-L-valinamide](/img/structure/B14710427.png)
